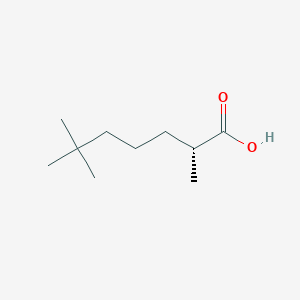
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-2-(1,1-dioxo-1λ~6~,4-thiazinan-4-yl)propanoic acid (CTPA) is a cyclic carboxylic acid that has been investigated for its potential biochemical and physiological effects, with a particular focus on its applications in scientific research. CTPA has been studied for its ability to act as a biochemical reagent, as well as its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has been studied for its potential use as a biochemical reagent in scientific research. Specifically, it has been studied for its ability to act as a substrate for the enzyme cyclohexyl carboxyl esterase, which is involved in the metabolism of xenobiotics. Additionally, 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has been studied for its potential use in laboratory experiments, such as those involving the synthesis of polymers and the study of enzyme kinetics.
Mecanismo De Acción
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is believed to act as a substrate for cyclohexyl carboxyl esterase, which is involved in the metabolism of xenobiotics. The enzyme catalyzes the hydrolysis of 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid, resulting in the release of cyclohexanol and propanoic acid. The cyclohexanol is then further metabolized by other enzymes, while the propanoic acid is excreted from the body.
Biochemical and Physiological Effects
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its ability to act as a substrate for cyclohexyl carboxyl esterase, resulting in the metabolism of xenobiotics. Additionally, 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has been studied for its potential role in the synthesis of polymers and for its potential use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has several advantages for use in laboratory experiments. Specifically, it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is relatively inexpensive and non-toxic. However, there are also several limitations to its use in laboratory experiments. For example, 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is not very soluble in organic solvents, which can limit its use in some types of experiments. Additionally, 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has a relatively short half-life, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid. For example, further research could be conducted to investigate its potential use in the synthesis of polymers. Additionally, further research could be conducted to investigate its potential use in the study of enzyme kinetics and its potential biochemical and physiological effects. Additionally, further research could be conducted to investigate the mechanism of action of cyclohexyl carboxyl esterase and its role in the metabolism of xenobiotics. Finally, further research could be conducted to investigate the potential advantages and limitations of 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid for use in laboratory experiments.
Métodos De Síntesis
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid can be synthesized using a two-step process. The first step involves the reaction of cyclohexanone and ethyl bromoacetate in the presence of sodium hydroxide to form a cyclohexyl ester. The second step involves the reaction of the cyclohexyl ester with thiourea in the presence of sodium hydroxide to form 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid.
Propiedades
IUPAC Name |
3-cyclohexyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c15-13(16)12(10-11-4-2-1-3-5-11)14-6-8-19(17,18)9-7-14/h11-12H,1-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCAQTYMNXCILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide](/img/structure/B2461445.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2461446.png)

![tert-butyl N-[1-(5-chloropyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2461450.png)



![[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2461458.png)
![(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide](/img/structure/B2461459.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)